tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate
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Overview
Description
tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate is an organic compound with the molecular formula C11H20N2O3. It is a white solid that is used in various chemical reactions and has applications in scientific research. The compound features a tert-butyl group, a dimethylcarbamoyl group, and a cyclopropyl ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(dimethylcarbamoyl)cyclopropyl chloride. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or dimethylcarbamoyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopropyl ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The cyclopropyl ring and carbamate groups play a crucial role in its binding affinity and specificity towards these molecular targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- 1-(Dimethylcarbamoyl)cyclopropane
- tert-Butyl (1-(methylcarbamoyl)cyclopropyl)carbamate
Uniqueness
tert-Butyl (1-(dimethylcarbamoyl)cyclopropyl)carbamate is unique due to the presence of both the tert-butyl and dimethylcarbamoyl groups, which impart distinct chemical and physical properties. The combination of these functional groups with the cyclopropyl ring enhances its reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl N-[1-(dimethylcarbamoyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)12-11(6-7-11)8(14)13(4)5/h6-7H2,1-5H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPUZNRVXPYANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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